![molecular formula C16H19NO2S B4761495 N-(3-methylphenyl)-N-propylbenzenesulfonamide](/img/structure/B4761495.png)
N-(3-methylphenyl)-N-propylbenzenesulfonamide
Overview
Description
N-(3-methylphenyl)-N-propylbenzenesulfonamide, commonly known as MPBS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPBS is a sulfonamide derivative that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mechanism of Action
The exact mechanism of action of MPBS is not fully understood. However, it is believed to act by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting the COX enzyme, MPBS reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
MPBS has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in animal models of inflammation. Moreover, MPBS has been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10) and transforming growth factor-β (TGF-β) in animal models of inflammation. MPBS has also been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival, differentiation, and synaptic plasticity.
Advantages and Limitations for Lab Experiments
MPBS is a potent and selective inhibitor of the COX enzyme, making it an attractive candidate for the development of anti-inflammatory and analgesic drugs. Moreover, MPBS has been shown to exhibit a wide range of biological activities, making it a versatile compound for the study of various diseases. However, MPBS has some limitations for lab experiments. It is highly insoluble in water, making it difficult to administer orally or intravenously. Moreover, MPBS has a short half-life, which limits its duration of action.
Future Directions
For the study of MPBS could include the development of novel drug delivery systems to improve its solubility and bioavailability. Moreover, the identification of its molecular targets and signaling pathways could provide insights into its mechanism of action and potential therapeutic applications. Additionally, the study of MPBS in combination with other drugs could provide synergistic effects and improve its efficacy.
Scientific Research Applications
MPBS has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of acute and chronic inflammation. MPBS has also been shown to reduce fever and pain in animal models of fever and pain, respectively. Moreover, MPBS has been reported to exhibit anticonvulsant, antidepressant, and anxiolytic effects in animal models of epilepsy, depression, and anxiety, respectively.
properties
IUPAC Name |
N-(3-methylphenyl)-N-propylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-3-12-17(15-9-7-8-14(2)13-15)20(18,19)16-10-5-4-6-11-16/h4-11,13H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIMMYWHLCHXSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-N-propylbenzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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